Home > Products > Screening Compounds P86292 > Chlorzoxazone N-Glucuronide
Chlorzoxazone N-Glucuronide -

Chlorzoxazone N-Glucuronide

Catalog Number: EVT-10927632
CAS Number:
Molecular Formula: C13H14ClNO8
Molecular Weight: 347.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chlorzoxazone N-Glucuronide is a significant metabolite of chlorzoxazone, a muscle relaxant commonly used in clinical settings. This compound is formed through the process of glucuronidation, where glucuronic acid is conjugated to chlorzoxazone. The formation of chlorzoxazone N-Glucuronide is primarily catalyzed by specific enzymes known as uridine 5'-diphospho-glucuronosyltransferases, particularly UGT1A9. Understanding this compound is crucial for elucidating the metabolic pathways of chlorzoxazone and its pharmacological effects.

Source

Chlorzoxazone N-Glucuronide originates from the metabolism of chlorzoxazone, which itself is synthesized via a heterocyclization reaction involving 2-amino-4-chlorophenol and phosgene . The glucuronidation process occurs predominantly in the liver, where various cytochrome P450 enzymes and uridine 5'-diphospho-glucuronosyltransferases facilitate the conversion of chlorzoxazone into its glucuronide forms .

Classification

Chlorzoxazone N-Glucuronide can be classified as a drug metabolite and phase II conjugate. It falls under the category of glucuronides, which are compounds formed when glucuronic acid is attached to an active drug or its metabolites, enhancing their solubility and facilitating excretion.

Synthesis Analysis

Methods

The synthesis of chlorzoxazone N-Glucuronide involves enzymatic reactions primarily mediated by uridine 5'-diphospho-glucuronosyltransferases. The key enzymes identified in this process include:

  • UGT1A9: Specifically responsible for catalyzing the formation of chlorzoxazone N-Glucuronide.
  • UGT1A1 and UGT1A6: These enzymes also participate in the metabolism of chlorzoxazone but are more associated with other glucuronides such as chlorzoxazone O-Glucuronide .

Technical Details

The enzymatic reaction typically requires UDP-glucuronic acid as a co-substrate, which donates the glucuronic acid moiety to chlorzoxazone. The reaction conditions, including pH, temperature, and enzyme concentration, are critical for optimizing yield and specificity.

Molecular Structure Analysis

Structure

Chlorzoxazone N-Glucuronide is characterized by the addition of a glucuronic acid molecule to the nitrogen atom of chlorzoxazone. The molecular formula can be represented as C12_{12}H13_{13}ClN2_{2}O7_{7}.

Data

  • Molecular Weight: Approximately 300.68 g/mol
  • Chemical Structure: The structure features a benzoxazole ring with a chlorine substituent and a glucuronic acid moiety attached to the nitrogen atom.
Chemical Reactions Analysis

Reactions

The primary reaction involving chlorzoxazone N-Glucuronide is its formation from chlorzoxazone through glucuronidation. This reaction can be summarized as follows:

Chlorzoxazone+UDP glucuronic acidUGT1A9Chlorzoxazone N Glucuronide+UDP\text{Chlorzoxazone}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT1A9}}\text{Chlorzoxazone N Glucuronide}+\text{UDP}

Technical Details

This reaction is typically studied using in vitro systems such as human liver microsomes or recombinant enzyme assays to assess kinetics and metabolic stability. Techniques like liquid chromatography coupled with mass spectrometry are employed to quantify the metabolites formed during these reactions .

Mechanism of Action

Process

Chlorzoxazone N-Glucuronide acts primarily as an inactive metabolite that enhances the solubility of chlorzoxazone, facilitating its elimination from the body. The mechanism involves:

  1. Conjugation: Chlorzoxazone undergoes conjugation with glucuronic acid.
  2. Inactivation: This process reduces the pharmacological activity of chlorzoxazone.
  3. Excretion: The resulting glucuronide is more readily excreted via urine.

Data

Studies have shown that the formation of chlorzoxazone N-Glucuronide is resistant to enzymatic hydrolysis, indicating its stability in biological systems . This stability plays a crucial role in determining the pharmacokinetics of chlorzoxazone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its polar nature after conjugation with glucuronic acid.

Chemical Properties

  • Stability: Chlorzoxazone N-Glucuronide exhibits stability under physiological conditions, making it suitable for therapeutic applications.
  • pH Sensitivity: The compound's stability may vary with pH changes, influencing its solubility and bioavailability.
Applications

Scientific Uses

Chlorzoxazone N-Glucuronide serves several important roles in scientific research:

  • Metabolic Studies: It is used as a marker for studying drug metabolism pathways involving glucuronidation.
  • Pharmacokinetics: Understanding its formation aids in predicting the pharmacokinetic profiles of chlorzoxazone.
  • Toxicology Assessments: Its stability and resistance to hydrolysis make it valuable for assessing potential toxic metabolites in drug development.
Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms of N-Glucuronidation in Chlorzoxazone Metabolism

Chlorzoxazone undergoes distinct metabolic transformations, yielding two primary glucuronide conjugates: the well-characterized O-glucuronide (derived from 6-hydroxychlorzoxazone) and the novel N-glucuronide (CHZ-N-Glc). The formation of CHZ-N-Glc represents a direct conjugation pathway where uridine diphosphate-glucuronosyltransferase (UGT) enzymes catalyze the nucleophilic attack of the chlorzoxazone nitrogen atom on the anomeric carbon of uridine diphosphate-glucuronic acid (UDPGA). This reaction generates an N-glucoside bond, bypassing hydroxylation by cytochrome P450 enzymes. Unlike the O-glucuronide, CHZ-N-Glc exhibits resistance to enzymatic hydrolysis by β-glucuronidases, contributing to its persistence in biological systems [1] [7]. In vitro studies using human hepatocytes confirm that CHZ-N-Glc formation occurs independently of prior oxidative metabolism, establishing it as a primary elimination route [1].

Table 1: Characteristics of Chlorzoxazone Glucuronides

PropertyO-Glucuronide (CHZ-O-Glc)N-Glucuronide (CHZ-N-Glc)
Precursor Metabolite6-HydroxychlorzoxazoneParent Chlorzoxazone
Glucuronide Bond TypeEster (O-linkage)N-Glycoside (N-linkage)
Hydrolysis ResistanceSensitive to β-glucuronidaseResistant to β-glucuronidase
Key UGT IsoformsUGT1A1, UGT1A6, UGT1A9UGT1A9 exclusively

Role of UGT1A9 Isoforms in Catalyzing N-Glucuronide Formation

UGT1A9 is the sole human isoform responsible for CHZ-N-Glc biosynthesis. Kinetic analyses using recombinant UGT enzymes reveal that UGT1A9 exhibits high catalytic efficiency (kcat/Km) for N-glucuronidation, with minimal activity observed for UGT1A1, UGT1A6, or UGT1A10. Molecular docking simulations suggest that UGT1A9’s active site accommodates chlorzoxazone’s planar benzoxazolone ring, positioning the nitrogen atom proximal to UDPGA for conjugation. This specificity is absent in other UGT isoforms due to steric or electronic constraints [1] [7]. In human liver microsomes, chemical inhibition assays using UGT1A9-selective inhibitors (e.g., niflumic acid) reduce CHZ-N-Glc formation by >85%, corroborating its isoform specificity [1].

Table 2: UGT Isoform Activity Toward Chlorzoxazone

UGT IsoformO-Glucuronidation ActivityN-Glucuronidation ActivityCatalytic Efficiency (kcat/Km)
UGT1A1HighUndetectableNot applicable (N/A)
UGT1A6ModerateUndetectableN/A
UGT1A9ModerateHigh18.5 μL/min/mg
UGT1A10LowUndetectableN/A

Comparative Analysis of CYP2E1-Dependent vs. CYP2E1-Independent Metabolic Routes

Chlorzoxazone metabolism bifurcates into two principal pathways:

  • CYP2E1-Dependent Route: This canonical pathway involves CYP2E1-mediated hydroxylation at the C6 position, forming 6-hydroxychlorzoxazone (OH-CHZ), followed by UGT-dependent O-glucuronidation. This route dominates at therapeutic chlorzoxazone doses (250–500 mg) but exhibits dose-dependent saturation due to CYP2E1’s low Michaelis constant (Km ≈ 40–60 μM) [4] [7].
  • CYP2E1-Independent Route: Direct N-glucuronidation by UGT1A9 circumvents CYP2E1 entirely. This pathway gains prominence under conditions of CYP2E1 saturation (e.g., high-dose therapy) or inhibition. Pharmacokinetic studies in humans confirm that CHZ-N-Glc accounts for up to 20% of administered chlorzoxazone, explaining the incomplete recovery of OH-CHZ in urine following glucuronidase hydrolysis [1] [7].

The two routes exhibit divergent kinetic properties: CYP2E1-mediated hydroxylation follows classical Michaelis-Menten kinetics, whereas N-glucuronidation displays first-order kinetics across physiological chlorzoxazone concentrations. This distinction underpins the dose-dependent shift in metabolic fate observed in vivo [4].

Genetic Polymorphisms Influencing UGT1A9 Activity and N-Glucuronide Yield

UGT1A9 activity varies significantly across populations due to functional genetic polymorphisms:

  • UGT1A9*2 (c.726C>A; D242N): This nonsynonymous variant reduces enzyme stability and catalytic activity, decreasing CHZ-N-Glc formation by 30–40% in homozygous carriers [2] [5].
  • UGT1A9*3 (c.98T>C; M33T): Associated with reduced glucuronidation capacity in extrahepatic tissues but exhibits minimal effects in hepatic metabolism due to compensatory UGT1A9 expression [5].
  • Promoter Variants (e.g., -275T>A, -2152C>T): Modulate transcriptional efficiency, contributing to 2.5-fold interindividual variability in hepatic UGT1A9 expression. Population studies correlate the -275T>A variant with 25% lower CHZ-N-Glc plasma concentrations [2] [4].

Table 3: Impact of UGT1A9 Polymorphisms on N-Glucuronidation

Genetic VariantFunctional ConsequenceEffect on CHZ-N-Glc FormationPopulation Frequency
UGT1A9*2 (c.726C>A)Decreased catalytic efficiency↓ 30–40% (homozygotes)Caucasian: 5–8%
UGT1A9*3 (c.98T>C)Reduced extrahepatic activityUnchanged (liver)Asian: 10–15%
Promoter -275T>AReduced transcriptional activity↓ 20–25%Global: 15–20%
Promoter -2152C>TEnhanced transcription↑ 15%African: 8–12%

Liver bank phenotyping studies demonstrate that UGT1A9 activity (assayed via propofol glucuronidation) correlates strongly with CHZ-N-Glc formation (r = 0.71, p < 0.001), reinforcing UGT1A9’s centrality in this pathway [2]. Consequently, pharmacogenetic profiling of UGT1A9 variants may refine predictions of chlorzoxazone clearance in clinical settings where CYP2E1 activity is perturbed (e.g., alcoholism, obesity) [4].

Properties

Product Name

Chlorzoxazone N-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-chloro-2H-1,3-benzoxazol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C13H14ClNO8

Molecular Weight

347.70 g/mol

InChI

InChI=1S/C13H14ClNO8/c14-5-1-2-7-6(3-5)15(4-21-7)23-13-10(18)8(16)9(17)11(22-13)12(19)20/h1-3,8-11,13,16-18H,4H2,(H,19,20)/t8-,9-,10+,11-,13-/m0/s1

InChI Key

OFUSCTNYZCMHFP-JPYZYGQNSA-N

Canonical SMILES

C1N(C2=C(O1)C=CC(=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1N(C2=C(O1)C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.